molecular formula C7H11N9 B6975224 2-N,2-N-dimethyl-6-(2H-tetrazol-5-ylmethyl)-1,3,5-triazine-2,4-diamine

2-N,2-N-dimethyl-6-(2H-tetrazol-5-ylmethyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B6975224
M. Wt: 221.22 g/mol
InChI Key: WTWKCMTZCCMIQY-UHFFFAOYSA-N
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Description

2-N,2-N-dimethyl-6-(2H-tetrazol-5-ylmethyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with a tetrazole moiety and dimethylamine groups

Properties

IUPAC Name

2-N,2-N-dimethyl-6-(2H-tetrazol-5-ylmethyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N9/c1-16(2)7-10-4(9-6(8)11-7)3-5-12-14-15-13-5/h3H2,1-2H3,(H2,8,9,10,11)(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWKCMTZCCMIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)CC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,2-N-dimethyl-6-(2H-tetrazol-5-ylmethyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines.

    Introduction of the Tetrazole Moiety: The tetrazole group can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Dimethylation: The final step involves the dimethylation of the amine groups on the triazine ring using reagents like dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-N,2-N-dimethyl-6-(2H-tetrazol-5-ylmethyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated groups.

    Substitution: Formation of substituted triazine derivatives with different functional groups.

Scientific Research Applications

2-N,2-N-dimethyl-6-(2H-tetrazol-5-ylmethyl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-N,2-N-dimethyl-6-(2H-tetrazol-5-ylmethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine: Lacks the tetrazole moiety, making it less versatile in certain applications.

    6-(2H-tetrazol-5-ylmethyl)-1,3,5-triazine-2,4-diamine: Lacks the dimethylamine groups, affecting its reactivity and biological activity.

Uniqueness

2-N,2-N-dimethyl-6-(2H-tetrazol-5-ylmethyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of both the tetrazole moiety and dimethylamine groups, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications in various fields of research.

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